![molecular formula C17H15Cl2N3S B460321 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 496804-92-3](/img/structure/B460321.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H15Cl2N3S and its molecular weight is 364.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Medicinal Research
1,8-Naphthyridine derivatives, a group that includes compounds like 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile, have been noted for their wide range of biological properties. These compounds have been utilized in various therapeutic and medicinal research endeavors due to their diverse biological activities. The activities include antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and neurological disorder treatments such as Alzheimer's disease and depression. These derivatives have also shown potential applications in treating osteoporotic conditions, allergies, malaria, hypertension, and as agents in gastric antisecretory, bronchodilation, anticonvulsant, platelet aggregation inhibition, and antioxidant activities. Furthermore, they've been researched for their potential roles in EGFR inhibition, protein kinase inhibition, as ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and in pesticide activities. The compounds' versatile biological activities have established them as significant scaffolds in pharmaceutical chemistry and drug discovery, prompting continuous research for synthesizing new derivatives and exploring additional biological activities (Madaan et al., 2015), (Gurjar & Pal, 2018).
Catalysis and Environmental Applications
Transition metal phosphides have been acknowledged for their role in hydroprocessing catalysts, which is relevant to the group of compounds under discussion. These catalysts have shown excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), indicating potential applications in environmental remediation, particularly in treating industrial effluents and pollutants. The high activity and stability of these catalysts, especially in the presence of nitrogen and aromatic compounds, underscore their significance in enhancing the quality of fuels by removing unwanted sulfur and nitrogen compounds (Oyama et al., 2009).
Analytical Applications
Compounds in the 1,8-naphthyridine group have also been explored for their analytical applications, especially in spectrophotometric determinations. The ability of these compounds to act as analytical derivatization reagents, especially for drugs containing primary and secondary amino groups, has been recognized. This capability underscores their utility in analytical chemistry for precise and sensitive analysis, ensuring their relevance in pharmaceutical quality control and drug development processes (Ribeiro et al., 2022).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c1-22-6-5-16-12(9-22)7-11(8-20)17(21-16)23-10-13-14(18)3-2-4-15(13)19/h2-4,7H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZNQOTPIBRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.